2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride
Overview
Description
2-(3-(Dimethylamino)propyl)amino)-isonicotinic acid hydrochloride (DMAP-INH), also known as 2,3-dihydro-2-methyl-3-(2-methyl-1-oxo-2-azetidinyl)pyridine-3-carboxylic acid hydrochloride, is a synthetic form of the naturally occurring compound isonicotinic acid hydrazide (INH). DMAP-INH is a derivative of INH which has been modified to increase its solubility and stability in aqueous solutions. DMAP-INH is used as a reagent in organic synthesis, as a catalyst in enzymatic reactions, and as a drug for the treatment of tuberculosis and other bacterial infections.
Scientific Research Applications
Organic Chemistry Studies
- Application Summary : The presence of the dimethylamino group suggests this compound might be useful in studies related to quaternary amine chemistry.
- Methods of Application : This could involve investigations into its reactivity, synthesis pathways, or potential applications in catalysis.
- Results or Outcomes : The results of such studies could contribute to our understanding of quaternary amine chemistry and potentially lead to the development of new synthetic methods or catalysts.
Biological Activity Screening
- Application Summary : Due to the presence of potentially bioactive functional groups, this compound could be included in screening assays to identify novel biological activities.
- Methods of Application : This might involve testing its effects on cell viability, enzyme activity, or other biological processes.
- Results or Outcomes : The outcomes of such screening assays could potentially lead to the identification of new biological activities, which could in turn lead to the development of new therapeutic strategies.
Chemical Compound Research
- Application Summary : This compound is used in scientific research due to its complex structure and diverse applicability.
- Methods of Application : It can be used in various experiments to understand its properties, reactions, and potential uses.
- Results or Outcomes : The outcomes of such research could contribute to advancements in various fields.
Polymer Studies
- Application Summary : The compound could potentially be used in the study of protonated polymers .
- Methods of Application : This might involve investigating its properties when incorporated into polymers, and how it affects the properties of the resulting material .
- Results or Outcomes : The results of such studies could lead to the development of new materials with unique properties .
Antimicrobial Agents
- Application Summary : Protonated polymers, such as those based on this compound, have been proven as efficient agents against several microbial pathogens .
- Methods of Application : This might involve testing its effects on various types of bacteria .
- Results or Outcomes : The outcomes of such tests could potentially lead to the development of new antimicrobial agents .
Green Solvent
- Application Summary : This compound, also known as PolarClean, has been proposed as a green solvent .
- Methods of Application : It can be used as a replacement for traditional solvents in various chemical reactions, reducing the environmental impact .
- Results or Outcomes : The use of this compound as a solvent could lead to more sustainable and environmentally friendly chemical processes .
Diuretic Agents
- Application Summary : Diamides similar in structure to this compound have applications as diuretic agents .
- Methods of Application : This might involve testing its effects on kidney function and fluid balance .
- Results or Outcomes : The outcomes of such tests could potentially lead to the development of new diuretic drugs .
Advanced Material Development
- Application Summary : This compound’s complex structure and diverse applicability contribute to advancements in various fields, potentially including the development of advanced materials.
- Methods of Application : This could involve incorporating the compound into various materials and studying its effects on their properties.
- Results or Outcomes : The results of such studies could lead to the development of new materials with unique properties.
properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]pyridine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14(2)7-3-5-12-10-8-9(11(15)16)4-6-13-10;/h4,6,8H,3,5,7H2,1-2H3,(H,12,13)(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNONDOTJSHPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=CC(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride | |
CAS RN |
1220036-44-1 | |
Record name | 4-Pyridinecarboxylic acid, 2-[[3-(dimethylamino)propyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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